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Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)ethanol
CAS No.: 13513-82-1
Cat. No.: B080116

Executive Summary & Compound Identity

1-(2-Methoxyphenyl)ethanol is a secondary benzylic alcohol serving as a critical chiral
building block in the synthesis of pharmaceutical agents, particularly in the development of
selective

-adrenoceptor antagonists (e.g., Silodosin analogues). Its structure features an ortho-methoxy
substituent that significantly influences its NMR chemical shifts and fragmentation patterns
compared to its para and meta isomers.
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Property Data

IUPAC Name 1-(2-Methoxyphenyl)ethanol

CAS Number 13513-82-1 (Racemate) / 7417-18-7 (General)
C

Molecular Formula H
O

Molecular Weight 152.19 g/mol

Appearance Colorless to pale yellow viscous oll
Soluble in CHCI

Solubility
, MeOH, DMSO, EtOAc

Synthesis & Preparation Protocol

The most reliable route to high-purity 1-(2-methoxyphenyl)ethanol is the hydride reduction of
2'-methoxyacetophenone. This method minimizes side products and yields a racemic mixture
suitable for subsequent chiral resolution or direct use.

Experimental Workflow
Reagents: 2'-Methoxyacetophenone (1.0 eq), Sodium Borohydride (NaBH

, 1.2 eq), Methanol (MeOH).

» Dissolution: Dissolve 2'-methoxyacetophenone (e.g., 10 mmol) in anhydrous MeOH (30 mL)
in a round-bottom flask. Cool to 0 °C.

¢ Reduction: Add NaBH

portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.

o Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for
disappearance of the ketone (
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).
e Quench: Carefully add saturated aqueous NH
Cl (10 mL) to decompose excess borohydride.

o Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc
(3x20 mL).

 Purification: Wash combined organics with brine, dry over Na

SO

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc
gradient).
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Figure 1: Step-by-step synthesis workflow for the reduction of 2'-methoxyacetophenone.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group exerts a shielding effect on the aromatic protons and a specific steric
influence on the methine proton, distinguishing it from the para isomer (where the methine
appears upfield at ~4.85 ppm).

Instrument: 400 MHz, CDClIngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

(referenced to 7.26 ppm).[1]
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Shift
(ngcontent-
ng-
€198901090
8=""
_hghost-ng- Coupling (
Nucleus c301768170 Mult. Integ. Assignment
3= . H)
class="inline
ng-star-
inserted">
» Ppm)
H 1.49 d 3H —CH 6.4
2.68 s (br) 1H —OH -
3.86 s 3H —OCH -
5.08 -5.10 m/q 1H Ar—-CH-0O ~6.4
6.87 — 6.98 m 2H Ar—H (3, 5) -
7.22-7.34 m 2H Ar—H (4, 6) -
—CH
c 22.9 - - -
55.3 - - —OCH -
66.6 - - Ar—CH-OH -
110.4 - - Ar—C (3) -
120.8 - - Ar—C (5) -
126.1 - - Ar—C (6) -
128.3 - - Ar—C (4) -
133.4 - - Ar—C (1, ipso) -
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Ar-C (2, C-
155.6 - - -
OMe)

Note: The methine proton at 5.08-5.10 ppm is significantly desheilded compared to the para-
isomer (4.85 ppm) due to the ortho-effect.

B. Mass Spectrometry (MS-EI)

The fragmentation pattern is dominated by alpha-cleavage (loss of the methyl group) and
dehydration.

e Molecular lon (
):
152[2]

e Base Peak:

137 (Loss of methyl radical from the ethyl side chain)
o Key Fragments:
o 137 (
):
-cleavage of the methyl group.
o 134 (
): Loss of H
O (Dehydration to styrene derivative).
o 121 (
): Loss of

CH
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OH or formation of methoxybenzyl cation.
o 91: Tropylium ion (characteristic of benzyl moiety).

o 77: Phenyl cation.

Molecular lon
[M]+ m/z 152

Alpha Cleavage
[M - CH3]+ m/z 137

Dehydration
[M - H20]+ m/z 134

Methoxybenzyl Cation
m/z 121

Tropylium lon
m/z 91

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (El) Mass Spectrometry.

C. Infrared Spectroscopy (IR)

Data obtained from thin film (neat).[3]
e O-H Stretch: 3387 cm

(Broad, strong H-bonding).

e C-H Stretch: 2900-3000 cm

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b080116?utm_src=pdf-body-img
https://www.rsc.org/suppdata/gc/c3/c3gc42638f/c3gc42638f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Aromatic and Aliphatic).

e Aromatic C=C: 1601, 1492 cmngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

e C-O Stretch: 1240 cm
(Ar-O-C), 1079 cm
(C-O-H).

e Ortho-Substitution: 755 cm
(Strong, out-of-plane bending).

Chiral Analysis (Enantiomeric Separation)

Since the molecule contains a chiral center, enantiomeric excess (ee) determination is often
required.

Method: Capillary GC[3]

Column: Chirasil-DEX CB (25 m x 0.25 mm)

Conditions: Carrier gas Nngcontent-ng-c1989010908="" nghost-ng-c3017681703=""
class="inline ng-star-inserted">

, Isothermal at 115 °C.

Retention Times:

o (R)-Enantiomer: ~31.7 min

o (S)-Enantiomer: ~35.3 min
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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